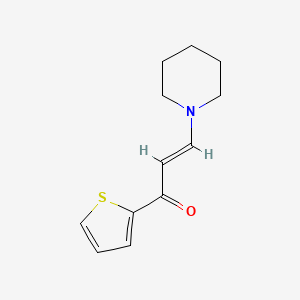

![molecular formula C21H22N4O3 B5509323 2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest is a complex organic molecule that belongs to a broader class of compounds involving isoquinoline and imidazolidinyl structures. These structures are significant in medicinal chemistry due to their potential biological activities and applications in drug design and development.

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multi-step reactions, including annulation processes and the use of catalysts. For example, the Rh(III)-catalyzed annulation of benzamide with coupling reagents like methyl 2-chloroacrylate has been reported to construct the isoquinolone scaffold efficiently, highlighting the versatility and efficiency of modern synthetic methodologies in creating complex structures (Zhu et al., 2022).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray diffraction and spectroscopy. An example includes the study of a related compound, 15-(1-benzyl-1H-imidazol-5-yl)-9,10-dimethoxy-12,13-dihydro-7aH,15H-naphto[1′,2′:5,6][1,3]oxazino[2,3-a]isoquinoline, which demonstrated the compound's molecular geometry and provided insights into its structural features (Osyanin et al., 2015).

Chemical Reactions and Properties

The chemical behavior of isoquinoline derivatives can be complex, involving various reactions like oxidative cross-dehydrogenative coupling, which allows for the synthesis of benzyl and benzoyl isoquinolines. This showcases the compound's reactivity and potential for further chemical modifications (Wan et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Polycyclic Imidazolidinones Synthesis : A study highlighted the synthesis of polycyclic imidazolidinone derivatives, including compounds similar to the one , using redox-annulations. This method provides an efficient approach to obtain these complex structures, which are of interest due to their potential biological activities (Zhengbo Zhu et al., 2017).

Antibacterial Agents Development : Research on 5-alkoxyimidazoquinolones as potential antibacterial agents explored derivatives with structural similarities to the target compound. These studies have shown the significance of the imidazolidinyl moiety and its derivatives in developing new antibacterial solutions (M. Fujita et al., 1996).

Applications in Medicinal Chemistry

Anticancer Agents Synthesis : A study on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines aimed at exploring their potential as anticancer agents. These compounds, including structures akin to the queried chemical, have shown promise due to their cytotoxic properties against various cancer cell lines, highlighting the importance of the isoquinoline moiety in medicinal chemistry (K. Redda et al., 2010).

Analgesic and Anti-inflammatory Activities : New 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, structurally related to the compound of interest, were synthesized and evaluated for their analgesic and anti-inflammatory activities. This research underscores the potential therapeutic applications of compounds with similar chemical frameworks (D. Dewangan et al., 2016).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. For instance, many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Eigenschaften

IUPAC Name |

2-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-13-6-7-15(11-17(13)24-9-8-23-21(24)28)20(27)25-12-16-5-3-2-4-14(16)10-18(25)19(22)26/h2-7,11,18H,8-10,12H2,1H3,(H2,22,26)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXYRUFUBKSOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)N)N4CCNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509242.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)

![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)